molecular formula C21H30N2O6S B14006376 Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate CAS No. 90709-68-5

Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate

Cat. No.: B14006376
CAS No.: 90709-68-5
M. Wt: 438.5 g/mol
InChI Key: ZSLUCURJGQBZTH-UHFFFAOYSA-N
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Description

Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate is a complex organic compound characterized by its unique structure, which includes benzylsulfanyl and butanoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl mercaptan with an appropriate acylating agent to form the benzylsulfanyl intermediate. This intermediate is then reacted with a butanoylamino derivative under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group typically yields sulfoxides or sulfones, while reduction can produce simpler amine derivatives.

Scientific Research Applications

Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylsulfanyl and butanoylamino groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate
  • 2-{3-(Benzylsulfanyl)propanoylamino}-N-sec-butylbutanamide

Comparison: Compared to similar compounds, Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

90709-68-5

Molecular Formula

C21H30N2O6S

Molecular Weight

438.5 g/mol

IUPAC Name

dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate

InChI

InChI=1S/C21H30N2O6S/c1-4-8-18(24)22-17(14-30-13-15-9-6-5-7-10-15)20(26)23-16(21(27)29-3)11-12-19(25)28-2/h5-7,9-10,16-17H,4,8,11-14H2,1-3H3,(H,22,24)(H,23,26)

InChI Key

ZSLUCURJGQBZTH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

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